molecular formula C9H8ClNO4 B1281701 Ethyl 2-chloro-3-nitrobenzoate CAS No. 3979-45-1

Ethyl 2-chloro-3-nitrobenzoate

Cat. No.: B1281701
CAS No.: 3979-45-1
M. Wt: 229.62 g/mol
InChI Key: RFKXQGCBYQQWNX-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorine atom, and the hydrogen atom at the third position is replaced by a nitro group. This compound is commonly used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Target of Action

Ethyl 2-chloro-3-nitrobenzoate is an aromatic compound, and its primary targets are likely to be enzymes or proteins involved in the metabolism of aromatic compounds . The exact targets can vary depending on the organism and the specific metabolic pathways present.

Mode of Action

It is known that nitro groups in aromatic compounds can undergo various reactions, including nucleophilic substitution . In these reactions, the nitro group can act as a leaving group, being replaced by another atom or group of atoms . This can result in changes to the structure and properties of the compound, which can in turn affect its interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in the metabolism of aromatic compounds. These pathways can include various reactions such as oxidation, reduction, and hydrolysis . The exact pathways and their downstream effects can vary depending on the organism and the specific metabolic capabilities it possesses.

Pharmacokinetics

It is known that nitro compounds generally have high dipole moments, which can affect their solubility and therefore their bioavailability .

Result of Action

Changes to the structure of the compound through reactions such as nucleophilic substitution can potentially affect its interaction with its targets, leading to changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other chemicals in the environment can affect the reactions that the compound undergoes . Additionally, factors such as temperature and pH can influence the compound’s stability and its interactions with its targets .

Biochemical Analysis

Biochemical Properties

Ethyl 2-chloro-3-nitrobenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferase. This interaction can lead to the modulation of the enzyme’s activity, affecting the detoxification processes within cells .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammatory responses. The compound can modulate the expression of genes related to inflammation, leading to changes in cellular metabolism and function. Additionally, it can impact the production of reactive oxygen species (ROS), which are crucial for cell signaling and homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context. For example, it has been found to inhibit the activity of certain cytochrome P450 enzymes, which are involved in drug metabolism. This inhibition can lead to altered drug metabolism and potential drug-drug interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress. These adverse effects highlight the importance of determining the appropriate dosage for experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as nitroreductases and esterases, leading to the formation of metabolites that may have distinct biological activities. The compound’s metabolism can affect metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can localize to specific compartments, such as the cytoplasm or mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific organelles, such as the endoplasmic reticulum or lysosomes, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration of ethyl benzoate followed by chlorination. The typical synthetic route involves the following steps:

    Nitration: Ethyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the third position, forming ethyl 3-nitrobenzoate.

    Chlorination: The nitro compound is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the second position, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in achieving efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under reflux conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or reduction with iron powder and hydrochloric acid.

    Hydrolysis: Aqueous sodium hydroxide or sulfuric acid can be used to hydrolyze the ester group.

Major Products Formed

    Nucleophilic Substitution: Products include ethyl 2-azido-3-nitrobenzoate, ethyl 2-thiocyanato-3-nitrobenzoate, and ethyl 2-methoxy-3-nitrobenzoate.

    Reduction: The major product is ethyl 2-chloro-3-aminobenzoate.

    Hydrolysis: The major product is 2-chloro-3-nitrobenzoic acid.

Scientific Research Applications

Ethyl 2-chloro-3-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Medicine: The compound is used in the synthesis of potential therapeutic agents, including anti-inflammatory and antimicrobial drugs.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Ethyl 2-chloro-3-nitrobenzoate can be compared with other similar compounds such as:

    Ethyl 2-chlorobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Ethyl 3-nitrobenzoate: Lacks the chlorine atom, affecting its reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its physical and chemical properties.

The uniqueness of this compound lies in the presence of both the chlorine and nitro groups, which provide distinct reactivity and versatility in various chemical transformations.

Biological Activity

Ethyl 2-chloro-3-nitrobenzoate is a compound of significant interest in medicinal and environmental chemistry due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.

This compound is characterized by the presence of a chloro and a nitro group, which contribute to its reactivity and biological interactions. The structure can be represented as follows:

  • Chemical Formula : C9_9H8_8ClN2_2O2_2
  • Molecular Weight : 214.62 g/mol

The compound can undergo various chemical reactions, including reduction and nucleophilic substitution, which are pivotal for its biological activity. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.

The biological activity of this compound primarily stems from its ability to form reactive intermediates through the reduction of the nitro group. These intermediates can interact with proteins and nucleic acids within cells, potentially leading to:

  • Cytotoxicity : Inducing cell death in certain cancer cell lines.
  • Enzyme Inhibition : Acting as inhibitors for specific enzymes involved in metabolic pathways.

The chloro substituent enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions that can modify biomolecules .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. A study indicated that compounds with similar structures exhibit significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis or function .

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's ability to induce apoptosis in these cells is attributed to the formation of reactive oxygen species (ROS) following its metabolic activation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study utilized disk diffusion methods to assess bacterial inhibition zones, confirming the compound's potential as an antimicrobial agent .

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50_{50} value of approximately 30 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting a mechanism involving programmed cell death .

Treatment Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
01005
108515
306040
503070

Properties

IUPAC Name

ethyl 2-chloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKXQGCBYQQWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-3-nitrobenzoic acid (0.85 g, 4.22 mmol) in anhydrous EtOH (50 mL) was bubbled with dry hydrogen chloride for 2 h at room temperature and the mixture was then stirred at room temperate overnight. After evaporation of solvent, water (100 mL) was added and the precipitates were collected by filtration and dried to give 2-chloro-3-nitro-benzoic acid ethyl ester.
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.